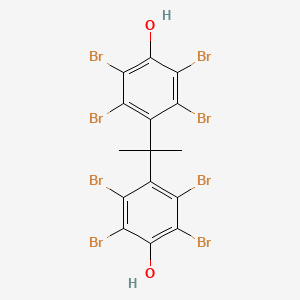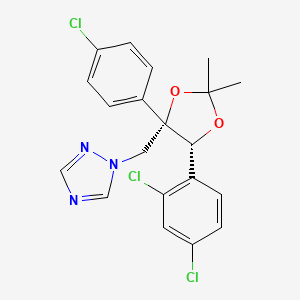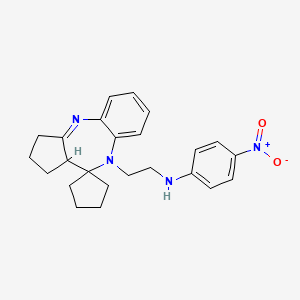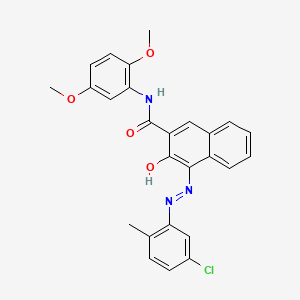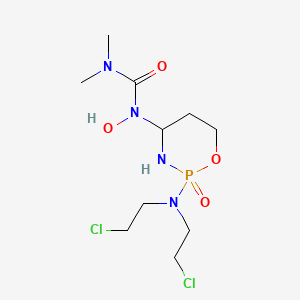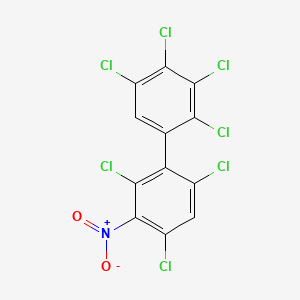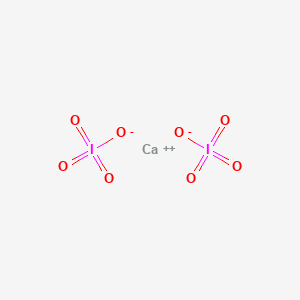
Calcium periodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium periodate is an inorganic compound with the chemical formula Ca(IO4)2. It is a salt composed of calcium cations (Ca2+) and periodate anions (IO4−). Periodates are known for their strong oxidizing properties, making this compound a valuable compound in various chemical processes and applications.
Vorbereitungsmethoden
Calcium periodate can be synthesized through several methods. One common method involves the reaction of sodium periodate (NaIO4) with calcium chloride (CaCl2) in an aqueous solution. The reaction proceeds as follows:
NaIO4+CaCl2→Ca(IO4)2+2NaCl
This reaction typically occurs at room temperature and results in the precipitation of this compound as a solid. The precipitate can then be filtered, washed, and dried to obtain the pure compound .
Analyse Chemischer Reaktionen
Calcium periodate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the key reactions include:
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and sulfides to sulfones.
Reduction Reactions: In the presence of reducing agents, this compound can be reduced to iodate (IO3−) or iodide (I−).
Substitution Reactions: this compound can participate in substitution reactions where the periodate ion is replaced by other anions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Wissenschaftliche Forschungsanwendungen
Calcium periodate has several scientific research applications across different fields:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols and sulfides.
Biology: this compound is employed in biochemical assays to detect and quantify certain biomolecules.
Wirkmechanismus
The mechanism of action of calcium periodate primarily involves its ability to act as a strong oxidizing agent. It can transfer oxygen atoms to various substrates, leading to the oxidation of these substrates. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Vergleich Mit ähnlichen Verbindungen
Calcium periodate can be compared with other periodates and oxidizing agents, such as sodium periodate (NaIO4) and potassium periodate (KIO4). While all these compounds share similar oxidizing properties, this compound is unique in its lower solubility in water, which can be advantageous in certain applications where controlled release of the oxidizing agent is desired .
Similar compounds include:
- Sodium periodate (NaIO4)
- Potassium periodate (KIO4)
- Sodium iodate (NaIO3)
- Potassium iodate (KIO3)
Each of these compounds has its own specific properties and applications, making them suitable for different chemical processes and industrial uses .
Eigenschaften
CAS-Nummer |
22700-17-0 |
|---|---|
Molekularformel |
CaI2O8 |
Molekulargewicht |
421.88 g/mol |
IUPAC-Name |
calcium;diperiodate |
InChI |
InChI=1S/Ca.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
JOOPRXVUNTUGSV-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
